![molecular formula C15H19ClN2O2 B1460359 3-(8-Methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propansäure-Hydrochlorid CAS No. 2108550-91-8](/img/structure/B1460359.png)
3-(8-Methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propansäure-Hydrochlorid
Übersicht
Beschreibung
3-(8-Methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propanoic acid hydrochloride is a useful research compound. Its molecular formula is C15H19ClN2O2 and its molecular weight is 294.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(8-Methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propanoic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(8-Methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propanoic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmakologische Forschung: Potenzielles Anti-Trypanosoma-Mittel
Diese Verbindung wurde als potenzielles Anti-Trypanosoma-Mittel identifiziert. Trypanosoma cruzi, der Erreger der Chagas-Krankheit, könnte von Derivaten dieser Verbindung angegriffen werden. Forschungsergebnisse deuten darauf hin, dass spezifische Substitutionen am Molekül zu Verbindungen führen können, die in sehr geringen Konzentrationen hochwirksam gegen T. cruzi wirken .
Krebstherapie: Neue Antikrebsmittel
Das strukturelle Grundgerüst dieser Verbindung dient als Grundlage für die Entwicklung neuartiger Antikrebsmittel. Studien haben gezeigt, dass bestimmte Derivate eine signifikante biologische Aktivität gegen Krebszellen aufweisen können. Molekular-Docking- und MD-Simulationen wurden eingesetzt, um diese Verbindungen für eine bessere Wirksamkeit zu optimieren .
Neurologische Erkrankungen: Serotoninrezeptor-Aktivität
Derivate dieser Verbindung wurden synthetisiert, um ihre Aktivität an Serotoninrezeptoren zu untersuchen, die eine entscheidende Rolle bei neurologischen Erkrankungen spielen. Die Rezeptoraktivität dieser Verbindungen kann Einblicke in die Entwicklung von Behandlungen für Erkrankungen wie Depression, Angstzustände und Schizophrenie liefern .
Chemische Synthese: Kundenspezifische Großsynthese
Die Verbindung ist für die kundenspezifische Großsynthese erhältlich, was auf ihre Nutzbarkeit in komplexen chemischen Syntheseprozessen hindeutet. Sie kann als Vorläufer oder Zwischenprodukt bei der Synthese verschiedener bioaktiver Moleküle oder als Baustein für komplexere chemische Einheiten dienen .
Eigenschaften
IUPAC Name |
3-(8-methyl-1,2,3,4-tetrahydropyrido[4,3-b]indol-5-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2.ClH/c1-10-2-3-13-11(8-10)12-9-16-6-4-14(12)17(13)7-5-15(18)19;/h2-3,8,16H,4-7,9H2,1H3,(H,18,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQJIMDIIQDSGBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2CNCC3)CCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Piperidinecarboxylic acid, 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]-, 1,1-dimethylethyl ester](/img/structure/B1460276.png)


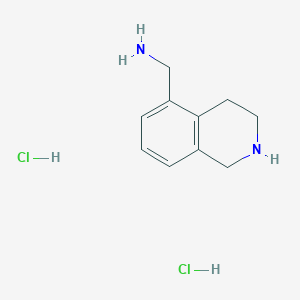
![2-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpyrrolidine hydrochloride](/img/structure/B1460285.png)
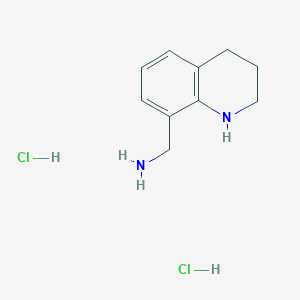
![Carbamic acid, N-[2-(3,4-dichlorophenyl)-2-oxoethyl]-, 2-propen-1-yl ester](/img/structure/B1460290.png)
![1-[2-(dimethylamino)ethyl]-1H-pyrazole-4-carboxylic acid hydrochloride](/img/structure/B1460291.png)
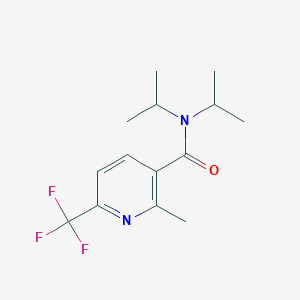

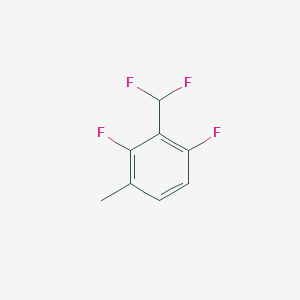

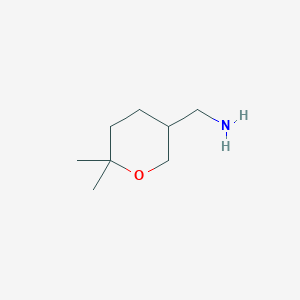
![tert-Butyl 7-[(dimethylamino)carbonyl]-4a-hydroxyoctahydro-2,7-naphthyridine-2(1H)-carboxylate](/img/structure/B1460299.png)
